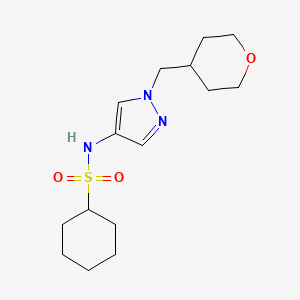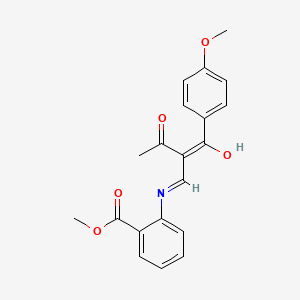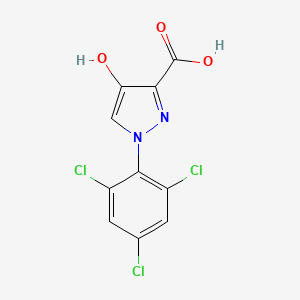![molecular formula C16H21N3O3 B2944771 N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide CAS No. 2418719-77-2](/img/structure/B2944771.png)
N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide, also known as CPOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPOX is a small molecule that has been shown to exhibit anti-tumor activity by inducing DNA damage and inhibiting cancer cell growth. In
Mechanism of Action
N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide exerts its anti-tumor activity by inhibiting the DNA replication machinery. Specifically, this compound targets the DNA polymerase α and δ enzymes, which are essential for the replication of DNA in cancer cells. By inhibiting these enzymes, this compound induces DNA damage and inhibits cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and inhibit cancer cell growth in vitro and in vivo. In addition, this compound has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide in lab experiments is its specificity towards cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for use in research.
Future Directions
There are several future directions for the use of N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide in cancer therapy. One direction is the development of more efficient synthesis methods to increase the availability of this compound for use in research. Another direction is the development of this compound analogs with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide involves a multi-step process that includes the reaction of 3-nitrobenzoic acid with 2-aminopropanoic acid to form 3-(2-amino-2-oxoethyl)benzoic acid. The resulting compound is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(cyclopropylmethyl)aziridine to form the desired product.
Scientific Research Applications
N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide has been extensively studied for its potential use in cancer therapy. Studies have shown that this compound induces DNA damage and inhibits cancer cell growth by targeting the DNA replication machinery. This compound has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to be effective in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c17-15(20)7-18-16(21)12-2-1-3-14(6-12)22-10-13-9-19(13)8-11-4-5-11/h1-3,6,11,13H,4-5,7-10H2,(H2,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCNXWVIDJGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-ethyl-N-(3-fluoro-4-methylphenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2944692.png)




![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-(2-(p-tolyloxy)ethyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2944702.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B2944707.png)


